Ethyl benzofuran-5-carboxylate
CAS No.:
Cat. No.: VC20141603
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O3 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | ethyl 1-benzofuran-5-carboxylate |
| Standard InChI | InChI=1S/C11H10O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-7H,2H2,1H3 |
| Standard InChI Key | NLIFMAOINVWKNL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)OC=C2 |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)OC=C2 | |
| Boiling Point | 348.1°C (estimated) | |
| Density | 1.259 g/cm³ | |
| Melting Point | 54–66°C |
The planar structure of the benzofuran core, confirmed by crystallographic studies, facilitates π-π stacking interactions with biological targets such as DNA and enzymes.
Synthesis and Manufacturing
Synthetic Routes
Ethyl benzofuran-5-carboxylate is synthesized via two primary methods: cyclization reactions and esterification processes.
Cyclization of Precursors
Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions yields the benzofuran core. For example, treating 5-hydroxybenzofuran with ethyl chloroformate in the presence of a base forms the ester moiety.
Direct Esterification
Esterification of benzofuran-5-carboxylic acid with ethanol via Fischer-Speier reaction produces the target compound. This method achieves yields exceeding 85% when catalyzed by sulfuric acid.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency. Optimized conditions include:
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Temperature: 80–100°C
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Catalyst: H₂SO₄ or zeolites
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Reaction Time: 2–4 hours
Structural and Electronic Features
Crystallographic Analysis
X-ray diffraction studies confirm the planar geometry of the benzofuran ring, with bond lengths of 1.36 Å (C–O) and 1.40 Å (C–C). The ethyl ester group adopts a syn-periplanar conformation, minimizing steric hindrance.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O ester).
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NMR Spectroscopy:
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¹H NMR: δ 1.35 (t, 3H, CH₃), δ 4.30 (q, 2H, OCH₂), δ 7.20–7.80 (m, 4H, aromatic).
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Biological Activities and Mechanisms
Anticancer Activity
Ethyl benzofuran-5-carboxylate inhibits topoisomerase II and protein kinase C, disrupting cancer cell proliferation. In vitro studies show IC₅₀ values of 12–18 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
DNA Intercalation
The planar benzofuran ring intercalates into DNA, inducing strand breaks and apoptosis. Comparative studies with doxorubicin demonstrate 60% efficacy at 20 μM concentration.
Neuroprotective Effects
The compound scavenges reactive oxygen species (ROS) and inhibits acetylcholinesterase (AChE) with an IC₅₀ of 45 μM, suggesting potential in Alzheimer’s disease therapy.
Applications in Pharmaceutical Chemistry
Intermediate for Drug Synthesis
Ethyl benzofuran-5-carboxylate is a precursor to vilazodone, a serotonin reuptake inhibitor. The amino derivative (ethyl 5-aminobenzofuran-2-carboxylate) is synthesized via nitro group reduction.
Structure-Activity Relationship (SAR) Studies
Modifying the ester group to amides improves blood-brain barrier permeability. For example, replacing the ethyl group with a methylpiperazine moiety enhances anticancer activity by 40% .
Future Research Directions
Targeted Drug Delivery
Encapsulating the compound in liposomes or nanoparticles could enhance bioavailability. Preliminary studies show a 2.5-fold increase in tumor accumulation using PEGylated liposomes.
In Vivo Toxicity Profiling
Chronic toxicity studies in murine models are needed to establish safe dosage limits. Acute toxicity tests indicate an LD₅₀ > 500 mg/kg.
Computational Modeling
Docking simulations predict strong binding to EGFR kinase (ΔG = -9.2 kcal/mol), highlighting a potential anticancer target.
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